molecular formula C23H27N3O6S2 B2859337 ethyl 2-[(2Z)-2-{[4-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 887210-35-7

ethyl 2-[(2Z)-2-{[4-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2859337
CAS No.: 887210-35-7
M. Wt: 505.6
InChI Key: TUFGNPLXKYIWOB-BZZOAKBMSA-N
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Description

Ethyl 2-[(2Z)-2-{[4-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a sulfamoyl group at position 6, an imino-linked 4-pentyloxybenzoyl moiety, and an ethyl acetate ester at position 2. The (2Z) configuration denotes the geometry of the imino double bond, which influences molecular conformation and intermolecular interactions. This compound belongs to a class of sulfonamide derivatives, which are frequently explored for agrochemical or pharmaceutical applications due to their structural versatility and bioactivity .

The sulfamoyl group (-SO₂NH₂) contributes to hydrogen-bonding capacity, a feature critical for binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

ethyl 2-[2-(4-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S2/c1-3-5-6-13-32-17-9-7-16(8-10-17)22(28)25-23-26(15-21(27)31-4-2)19-12-11-18(34(24,29)30)14-20(19)33-23/h7-12,14H,3-6,13,15H2,1-2H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFGNPLXKYIWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-2-{[4-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring and the sulfamoyl group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

ethyl 2-[(2Z)-2-{[4-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-{[4-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on the exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Benzoyl Substituent Benzothiazole Substituent Ester Group Key Structural Differences
Ethyl 2-[(2Z)-2-{[4-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (Target) 4-(Pentyloxy) 6-Sulfamoyl Ethyl Reference compound; balanced lipophilicity
Ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 2-Chloro 6-Sulfamoyl Ethyl Electron-withdrawing Cl; reduced lipophilicity
Methyl 2-[(2Z)-6-fluoro-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate 4-(3-Methylpiperidinylsulfonyl) 6-Fluoro Methyl Bulky sulfonamide group; increased polarity
(2S)-2-({(2S)-2-Benzamido-3-[4-(hexyloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate 4-(Hexyloxy) N/A Phenylpropyl Longer alkoxy chain; unrelated core structure

Key Observations:

The 2-chloro analog has lower logP (~2.8) due to the polar chloro substituent. The methylpiperidinylsulfonyl group in the analog from introduces steric bulk and polarity, likely reducing membrane permeability but enhancing target specificity .

Electronic and Steric Influences:

  • The sulfamoyl group (-SO₂NH₂) in the target compound offers hydrogen-bonding sites, critical for interactions with enzymes like acetolactate synthase (ALS), a common target in herbicides . Replacing sulfamoyl with fluoro (as in ) eliminates this capacity, altering bioactivity.
  • The 4-pentyloxy chain’s electron-donating nature contrasts with the electron-withdrawing chloro group in , affecting the benzothiazole ring’s electron density and reactivity .

Ester Group Variations:

  • Ethyl esters (target compound) generally hydrolyze slower than methyl esters (), influencing metabolic stability and duration of action .

Biological Activity

Ethyl 2-[(2Z)-2-{[4-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, a compound with a complex structure, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N2O4S
  • CAS Number : 865247-96-7

The presence of a benzothiazole moiety suggests potential interactions with biological targets such as enzymes and receptors.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could act on sulfonamide-sensitive enzymes due to the sulfamoyl group.
  • Receptor Modulation : The compound may interact with various cellular receptors, potentially influencing signaling pathways associated with inflammation and cancer.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzothiazole possess antibacterial properties against various strains of bacteria, suggesting that this compound may share similar characteristics .

Anti-inflammatory Effects

Compounds containing benzothiazole and sulfamoyl groups have been shown to exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . this compound could potentially exert similar effects through modulation of inflammatory pathways.

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening process. The results indicated that the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anti-inflammatory Activity

In a controlled animal study assessing the anti-inflammatory properties of benzothiazole derivatives, this compound was administered to mice with induced paw edema. The compound significantly reduced paw swelling compared to the control group after treatment for seven days .

Data Tables

Property/ActivityObservation/Result
Antibacterial ActivityMIC: 32–64 µg/mL against S. aureus and E. coli
Anti-inflammatory EffectSignificant reduction in paw edema in mice

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing ethyl 2-[(2Z)-...]acetate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from benzothiazole precursors and functionalized benzoyl derivatives. Key steps include:

  • Condensation reactions : Formation of the imine bond between the benzothiazole core and 4-(pentyloxy)benzoyl group under reflux conditions with acetic acid catalysis .
  • Sulfonylation : Introduction of the sulfamoyl group via sulfonation agents (e.g., chlorosulfonic acid) followed by amidation .
  • Esterification : Final coupling of the acetoxy group using ethyl chloroacetate in anhydrous solvents (e.g., DMF) .
    Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling temperature (60–80°C) and solvent polarity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Yield optimization requires systematic adjustments:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance imine bond formation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature gradients : Use stepwise heating (e.g., 50°C → 80°C) to balance reaction rate and byproduct formation .
  • Real-time monitoring : Employ TLC or HPLC to track intermediate stability and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imine proton at δ 8.5–9.0 ppm) and confirms stereochemistry (Z-configuration) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~570) and detects fragmentation patterns .
  • IR spectroscopy : Confirms functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Advanced: How can structural ambiguities in the benzothiazole moiety be resolved?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the Z-configuration and dihydro-benzothiazole ring conformation .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals; NOESY correlations between the benzothiazole protons and pentyloxy chain confirm spatial proximity .
  • DFT calculations : Compare experimental NMR shifts with computed models to validate tautomeric forms or rotational isomers .

Basic: Which in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Advanced: What methodologies elucidate the compound’s mechanism of action against enzyme targets?

Methodological Answer:

  • Molecular docking (AutoDock, Schrödinger) : Predict binding modes to enzymes (e.g., dihydrofolate reductase) by aligning the sulfamoyl group with catalytic pockets .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Kinetic assays : Measure enzyme inhibition constants (Ki) using Lineweaver-Burk plots under varied substrate concentrations .

Advanced: How to reconcile contradictions in reported biological activity data?

Methodological Answer:

  • Standardized protocols : Ensure consistent cell lines (ATCC-validated), culture conditions, and compound purity (HPLC ≥95%) across studies .
  • Dose-response validation : Replicate experiments with gradient concentrations (e.g., 0.1–100 µM) to identify threshold effects .
  • Meta-analysis : Use platforms like PubChem BioAssay to compare bioactivity data and adjust for variables (e.g., solvent DMSO vs. ethanol) .

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